4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1223748-48-8
VCID: VC0163570
InChI: InChI=1S/C10H10BrN3O/c11-5-6-15-10-3-1-9(2-4-10)14-7-12-13-8-14/h1-4,7-8H,5-6H2
SMILES: C1=CC(=CC=C1N2C=NN=C2)OCCBr
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.114

4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole

CAS No.: 1223748-48-8

Cat. No.: VC0163570

Molecular Formula: C10H10BrN3O

Molecular Weight: 268.114

* For research use only. Not for human or veterinary use.

4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole - 1223748-48-8

Specification

CAS No. 1223748-48-8
Molecular Formula C10H10BrN3O
Molecular Weight 268.114
IUPAC Name 4-[4-(2-bromoethoxy)phenyl]-1,2,4-triazole
Standard InChI InChI=1S/C10H10BrN3O/c11-5-6-15-10-3-1-9(2-4-10)14-7-12-13-8-14/h1-4,7-8H,5-6H2
Standard InChI Key WATFMTKDRVPAJO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=NN=C2)OCCBr

Introduction

Chemical Properties and Structural Characteristics

Basic Chemical Information

4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is a heterocyclic organic compound with the following properties:

PropertyValue
CAS Number1223748-48-8
Molecular FormulaC₁₀H₁₀BrN₃O
Molecular Weight268.114 g/mol
AppearanceNot specified in literature

This compound features a five-membered 1,2,4-triazole ring containing three nitrogen atoms and two carbon atoms, with a 4-(2-bromoethoxy)phenyl group attached at the N4 position. The bromoethoxy substituent provides a reactive site that can be utilized for further functionalization in synthetic applications.

Structural Properties

The molecular structure of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole consists of a planar triazole ring connected to a phenyl group bearing a 2-bromoethoxy substituent at the para position. While specific crystallographic data for this exact compound is limited in the available literature, studies on related 4-phenyl-4H-1,2,4-triazole derivatives have shown that the phenyl and triazole rings typically form dihedral angles ranging from 19° to 80° due to steric factors .

Similar compounds like 4-phenyl-4H-1,2,4-triazoles demonstrate characteristic N-N bond lengths of approximately 1.306-1.390 Å, which contribute to the stability of the heterocyclic structure . The bromoethoxy group extends from the phenyl ring, creating potential for intermolecular interactions through the bromine atom.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole typically involves multi-step procedures that require careful control of reaction conditions. The general approaches may include:

  • Formation of the triazole ring from appropriate precursors followed by attachment of the 4-(2-bromoethoxy)phenyl moiety

  • Modification of pre-existing triazole derivatives through functionalization reactions

  • Cross-coupling reactions using suitable catalysts and reagents

Suzuki Cross-Coupling Methodology

One of the most effective methods for synthesizing 4-phenyl-4H-1,2,4-triazole derivatives involves the Suzuki cross-coupling reaction . This approach can be adapted for the synthesis of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole by:

  • Preparing bromine-containing 4H-1,2,4-triazoles as starting materials

  • Coupling these intermediates with appropriate boronic acids

  • Introducing the 2-bromoethoxy group at the desired position

The Suzuki reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and may be conducted in either conventional solvent systems or ionic liquids . For example, a two-phase toluene/H₂O/EtOH solvent system with a phase transfer catalyst like tetrabutylammonium bromide (NBu₄Br, 10 mol%) has proven effective for similar compounds .

Optimization of Reaction Conditions

Research on related triazole syntheses has demonstrated that several factors influence reaction yields:

  • The choice of base significantly impacts reaction efficiency, with carbonates generally providing optimal results in two-phase solvent systems

  • Using a slight excess of boronic acid relative to the triazole derivative improves yields substantially

  • Reaction monitoring via TLC until complete consumption of starting materials ensures completion of the transformation

Biological Activities

General Properties of 1,2,4-Triazole Derivatives

Compounds containing the 1,2,4-triazole moiety, including 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, are known for their diverse biological activities. These properties make them valuable candidates for pharmaceutical development:

  • Antifungal activity through inhibition of ergosterol synthesis in fungal cell membranes

  • Potential antibacterial properties

  • Antiviral activities through interaction with DNA synthesis pathways

Structure-Activity Relationships

The biological activity of 4-(4-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole likely depends on specific structural features:

  • The triazole ring serves as a pharmacophore that can interact with various biological targets

  • The bromoethoxy substituent may enhance membrane permeability and binding to specific receptors

  • The phenyl ring contributes to lipophilicity and may participate in π-π interactions with aromatic amino acid residues in target proteins

Spectroscopic and Structural Characterization

X-ray Crystallography

X-ray crystallographic studies of related compounds have provided valuable structural information. For instance, in similar triazole derivatives:

  • The triazole ring maintains planarity

  • The phenyl substituent at the N4 position typically adopts a non-coplanar orientation relative to the triazole ring

  • Crystal packing is influenced by intermolecular interactions, including hydrogen bonding and π-π stacking

Research on related phenyl-substituted triazole derivatives indicates that the dihedral angle between the phenyl ring and the triazole core significantly influences the compound's three-dimensional structure and consequent biological activity .

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